
Toluene water
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Overview
Description
"Toluene water" refers to aqueous solutions containing dissolved toluene, a volatile aromatic hydrocarbon, or water-toluene mixtures in which the two components exhibit partial mutual solubility. Conversely, water exhibits low solubility in toluene (~0.05% by weight at 25°C), forming a biphasic system under standard conditions .
The solubility of toluene in water is influenced by temperature, pressure, and the presence of co-solvents or surfactants. For instance, elevated temperatures increase mutual solubility, as demonstrated by the IUPAC-NIST Solubility Database, which reports toluene’s solubility in water rising to ~700 mg/L at 50°C . Regulatory standards, such as China’s GB/T 684-1999 for chemical reagent toluene, mandate strict control of water content (<0.03%) to ensure purity and stability . Accurate determination of water in toluene is critical for industrial applications, including pharmaceuticals and organic electronics, where trace moisture can alter reaction kinetics or material properties .
Chemical Reactions Analysis
Catalytic Steam and Hydrodealkylation
Rhodium-based catalysts facilitate the steam dealkylation of toluene to produce benzene, carbon monoxide, and hydrogen. Key findings include:
Catalyst Support | Turnover Number (s⁻¹) | Selectivity for Benzene (%) |
---|---|---|
Rh/γ-Al₂O₃ | 0.12 | ~80 |
Rh/SiO₂ (Cab-O-Sil) | 0.003 | ~78 |
Rh/C (Carbolac) | 0.001 | ~75 |
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Rhodium supported on γ-alumina exhibits two orders of magnitude higher activity compared to silica or carbon supports .
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The reaction follows a power-law kinetic model, where hydroxyl groups formed on the alumina surface react with adsorbed toluene .
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Hydrodealkylation (non-steam pathway) produces benzene and methane with minimal support influence .
Catalyst-Free Selective Oxidation at Oil-Water Interfaces
A 2024 study demonstrated spontaneous C(sp³)–H bond activation in toluene at oil-water interfaces, yielding benzaldehyde with exceptional efficiency :
Parameter | Value |
---|---|
Conversion | >99% |
Selectivity | >99% |
Reaction Time | 20 hours |
Temperature | Ambient conditions |
Mechanism Highlights:
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Hydroxyl radical (·OH) generation : Spontaneously formed at the interface, initiating H-abstraction from toluene’s methyl group .
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π-hydrogen bonding : Interfacial water forms hydrogen bonds with toluene’s aromatic ring, destabilizing OH-addition pathways and favoring selective C(sp³)–H activation .
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Overoxidation suppression : Benzaldehyde forms hydrogen bonds with interfacial water, preventing further oxidation .
Theoretical calculations (DFT/MD) confirmed that π-hydrogen bonding reduces the electron density of toluene, disfavoring OH-addition and enabling selective benzaldehyde formation .
Ion Fragmentation Dynamics in Toluene-Water Clusters
Studies on toluene-water cluster ions reveal size-dependent fragmentation pathways :
Cluster Size (n) | Primary Fragmentation Pathway | Energy Threshold (cm⁻¹) |
---|---|---|
n = 1–3 | Loss of H₂O | ~69,000 |
n ≥ 4 | Formation of (H₂O)ₙH⁺ + benzyl radical | ~70,100 |
Key Observations:
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Smaller clusters (n < 3) predominantly lose water molecules upon ionization .
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Larger clusters (n > 4) favor proton transfer to form solvated hydronium ions and benzyl radicals .
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Fragmentation kinetics for toluene⁺(H₂O)₃ show two pathways:
H/D exchange experiments with toluene-d₃ clusters revealed deuterium transfer to water, confirming the role of interfacial proton dynamics .
Comparative Analysis of Reaction Pathways
The table below contrasts the three major reaction types:
Reaction Type | Conditions | Primary Products | Selectivity Drivers |
---|---|---|---|
Catalytic Dealkylation | Rh/γ-Al₂O₃, 300–500°C | Benzene, CO, H₂ | Support-metal interactions |
Interfacial Oxidation | Oil-water interface | Benzaldehyde | π-hydrogen bonding |
Ion Fragmentation | Laser ionization | (H₂O)ₙH⁺, benzyl radical | Cluster size stability |
Theoretical and Practical Implications
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Catalyst design : Rhodium’s superior performance on γ-alumina highlights the importance of support-metal interactions in dealkylation .
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Green chemistry : Oil-water interfaces enable catalyst-free C–H activation, reducing energy and separation costs .
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Cluster chemistry : Fragmentation patterns provide insights into solvation effects and proton transfer mechanisms .
These findings underscore the versatility of toluene-water systems in both industrial catalysis and sustainable synthesis.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine toluene solubility in water, and how are discrepancies in reported data resolved?
- Methodological Approach : Solubility is typically quantified via gravimetric analysis, gas chromatography (GC), or headspace techniques. For example, IUPAC-NIST recommends using GC with flame ionization detection (FID) to measure toluene concentrations in saturated aqueous solutions . Discrepancies in literature data (e.g., 0.0536 g/100 g vs. 0.52 g/L at 20°C) arise from variations in temperature control, purity of reagents, and analytical calibration. Systematic validation using standardized protocols (e.g., ASTM E1148) and cross-referencing with thermodynamic models (van’t Hoff equation) can resolve inconsistencies .
Q. How do temperature and molecular interactions influence toluene-water phase separation?
- Key Factors : Temperature affects solubility through entropy changes (ΔS) and enthalpy (ΔH), as shown in van’t Hoff plots. At 25°C, toluene’s solubility in water is ~0.054 g/100 g, decreasing with rising temperature due to reduced hydrogen bonding stability in water . Molecular dynamics simulations highlight that weak van der Waals interactions between toluene’s aromatic ring and water’s polar molecules dominate phase separation . Experimental validation involves measuring cloud points in ternary systems (e.g., toluene + ethyl acetate + water) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize toluene-water partitioning in chromatographic systems?
- Design and Analysis : Box-Behnken designs (BBD) are used to model interactions between variables (e.g., solvent ratios, saturation time). For instance, a BBD study optimized HPTLC retention factors (Rf = 0.5–0.6) by varying toluene (6–7 mL), methanol (1–3 mL), and water (2 mL) volumes. ANOVA confirmed the quadratic model’s significance (F-value = 3.56, p = 0.0118), with toluene volume as the dominant factor . Follow-up experiments should include robustness testing across pH and temperature gradients.
Q. What strategies reconcile contradictory thermodynamic data for toluene-water systems (e.g., ΔCp,sln discrepancies)?
- Critical Evaluation : Disagreements in heat capacity changes (ΔCp,sln) stem from inconsistent solubility measurements (e.g., Tarassenkov’s 1931 data vs. McAuliffe’s 1963 work) and assumptions in extrapolating van’t Hoff plots . A hybrid approach combining calorimetry (direct ΔH measurement) and high-precision solubility trials (e.g., using quartz crystal microbalance sensors) is recommended. Meta-analysis of 20+ historical datasets identified temperature-dependent systematic errors as the primary source of variance .
Q. How do vapor-liquid-liquid equilibrium (VLLE) models predict toluene-water azeotrope behavior in industrial distillation?
- Modeling Framework : The NRTL and UNIQUAC activity coefficient models are applied to VLLE data. For toluene + water systems at 101.325 kPa, NRTL achieved a Δy (vapor mole fraction deviation) of 0.008, outperforming UNIFAC (Δy = 0.021) . Experimental validation involves measuring boiling points and azeotropic compositions using stirred equilibrium stills. For ternary systems (e.g., toluene + ethyl acetate + water), UNIQUAC accurately predicted phase boundaries with <5% error .
Q. What analytical protocols minimize toluene contamination in environmental water sampling?
- Best Practices : Use glass or HDPE containers pre-rinsed with ultrapure water and baked at 300°C to eliminate volatile organic carryover. A 2017 USGS study found Nalgene HDPE carboys suitable for produced water sampling, with toluene concentrations <1 ppb in blanks . For GC-MS analysis, internal standards (e.g., deuterated toluene-d8) correct for matrix effects. Field spikes and duplicate samples are mandatory to validate precision .
Comparison with Similar Compounds
Solubility in Water
Toluene’s solubility in water is intermediate among aromatic hydrocarbons. Key comparisons include:
Compound | Solubility in Water (mg/L, 25°C) | Dipole Moment (D) | Reference |
---|---|---|---|
Toluene | 531 | 0.36 | |
Benzene | 1,780 | 0.00 | |
Ethylbenzene | 152 | 0.37 | |
o-Xylene | 178 | 0.45 | |
p-Xylene | 162 | 0.45 |
Benzene, despite its zero dipole moment, has higher water solubility due to its smaller molecular size and planar structure, enabling better interaction with water molecules . Ethylbenzene and xylenes, with similar dipole moments to toluene, exhibit lower solubility due to increased hydrophobicity from alkyl substituents .
Environmental Behavior and Biodegradation
- Retention in Soil : Benzene and toluene show similar decay profiles in groundwater, but benzene is retained more in soil matrices due to stronger adsorption .
- Biodegradation: Toluene is preferentially degraded by microbial consortia. For example, Pseudomonas putida employs toluene monooxygenase (TMO) pathways to metabolize toluene, while benzene degradation requires distinct enzymatic routes .
Toxicity and Regulatory Limits
Treatment Efficiency
Water scrubbers and biofilters show varying removal efficiencies for toluene and related compounds:
Compound | Scrubber Removal (%) | Biofilter Removal (%) | Total Efficiency (%) | Reference |
---|---|---|---|---|
Toluene | 60 | 91 | 97 | |
Benzene | 51 | 80 | 90 |
Toluene’s higher solubility compared to benzene (~10× greater) enhances scrubber efficiency, while its biodegradability improves biofilter performance .
Partition Coefficients
The toluene/water partition coefficient (log Kₒw) is ~2.73, indicating moderate hydrophobicity. This contrasts with benzene (log Kₒw = 2.13) and ethylbenzene (log Kₒw = 3.15), where increased alkylation reduces water affinity .
Key Research Findings
Dipole Moment Anomalies: While dipole moments generally correlate with solubility, oxygenated compounds like Mol13 (log Kₒw = 1.2) defy this trend due to hydrogen bonding, highlighting the role of molecular interactions beyond polarity .
Biosensor Applications : Bacterial biosensors using xylR-regulated luciferase detect toluene contamination at thresholds as low as 0.1 ppm, outperforming traditional methods in sensitivity and cost .
Properties
CAS No. |
112270-21-0 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
toluene;hydrate |
InChI |
InChI=1S/C7H8.H2O/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H2 |
InChI Key |
CMQCNTNASCDNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.O |
Origin of Product |
United States |
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